![molecular formula C16H10FNO3 B1668891 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One CAS No. 154554-41-3](/img/structure/B1668891.png)

6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One

Descripción general

Descripción

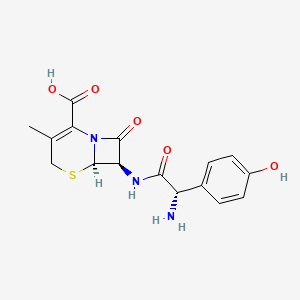

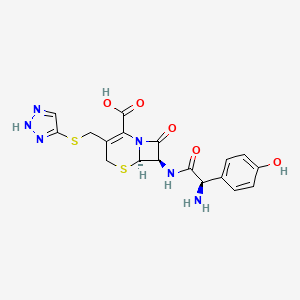

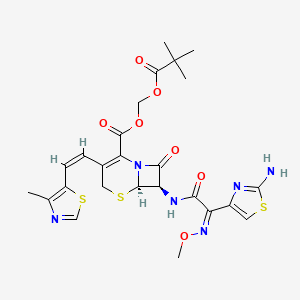

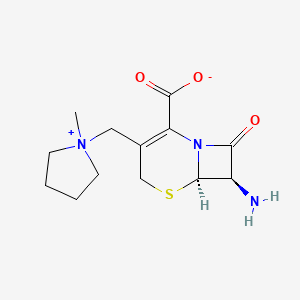

The compound “6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One” is a complex organic molecule with the molecular formula C16H13FNO6P . It has a molecular weight of 365.25 g/mol . The structure of the compound includes a [1,3]dioxolo[4,5-g]quinoline moiety, which is a rare occurrence in both natural and synthetic derivatives .

Molecular Structure Analysis

The compound has a complex structure that includes a [1,3]dioxolo[4,5-g]quinoline scaffold . It also has a fluorophenyl group attached to the quinoline ring . The InChI string and Canonical SMILES for the compound are available, which provide a detailed description of its molecular structure .Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 365.25 g/mol and an XLogP3-AA value of 1.7, which is a measure of its lipophilicity . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a topological polar surface area of 97.2 Ų .Aplicaciones Científicas De Investigación

- CHM-1 is a type II transmembrane glycoprotein expressed predominantly in healthy and developing avascular cartilage and cardiac valves . It plays a vital role during endochondral ossification by regulating angiogenesis. Its anti-angiogenic properties contribute to tissue development, homeostasis, repair, and regeneration.

- Decreased CHM-1 expression is linked to osteoarthritis progression . CHM-1 promotes chondrocyte differentiation and inhibits catabolic activity.

- CHM-1 has dual roles in tumor cell growth and angiogenesis . It may serve as a potential target in cancer therapy.

- CHM-1 (also known as a synthetic quinolone) induces growth inhibition and apoptosis in hepatocellular carcinoma cells. In vivo studies show tumor regression and prolonged lifespan in mice with liver cancer xenografts .

Angiogenesis Regulation and Cartilage Development

Chondrocyte Differentiation and Osteoarthritis

Infective Endocarditis

Cancer Research

Liver Cancer Treatment

Mecanismo De Acción

Target of Action

CHM-1, also known as NSC-656158, CHM-1 hydrate, CHM 1, or 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One, primarily targets tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for maintaining cell structure and conducting cell division .

Mode of Action

CHM-1 interacts with tubulin at the colchicine-binding site , markedly inhibiting tubulin polymerization both in vitro and in vivo . This interaction disrupts microtubule organization, leading to cell cycle arrest at the G2-M phase . The compound achieves this by activating the Cdc2/cyclin B1 complex activity .

Biochemical Pathways

The primary biochemical pathway affected by CHM-1 is the cell cycle regulation pathway . By disrupting microtubule organization, CHM-1 causes cell cycle arrest at the G2-M phase . This arrest is achieved through the activation of the Cdc2/cyclin B1 complex, a key regulator of the cell cycle .

Pharmacokinetics

The compound’s potent and selective antitumor activity against human hepatocellular carcinoma, both in vitro and in vivo, suggests that it has favorable bioavailability .

Result of Action

CHM-1 induces apoptosis in cancer cells, characterized by the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus . Importantly, CHM-1 inhibits tumor growth and prolongs the lifespan in mice inoculated with HA22T cells . It exhibits a novel antimitotic antitumor activity against human hepatocellular carcinoma both in vitro and in vivo via a caspase-independent pathway .

Propiedades

IUPAC Name |

6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYDAPJHGNEFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327429 | |

| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One | |

CAS RN |

154554-41-3 | |

| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.